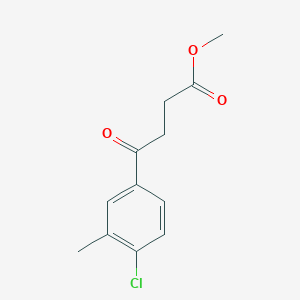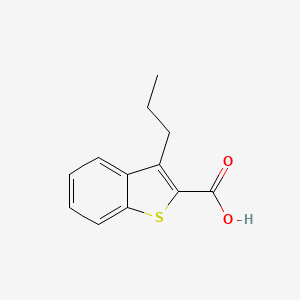
3-Cyano-3-(pyridin-4-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-3-(pyridin-4-yl)propanoic acid is an organic compound characterized by a cyano group (–CN) and a pyridine ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitrile Addition to Pyridine Derivatives: : One common method involves the addition of a nitrile group to a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a cyano group is introduced to the pyridine ring.
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, 4-bromopyridine can react with a Grignard reagent like ethyl magnesium bromide, followed by carbonation and subsequent hydrolysis to yield 3-Cyano-3-(pyridin-4-yl)propanoic acid.
Industrial Production Methods
Industrial production of 3-Cyano-3-(pyridin-4-yl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the cyano group can yield amines or other reduced forms, depending on the reagents and conditions used.
-
Substitution: : The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Cyano-3-(pyridin-4-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the pyridine ring can lead to compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, 3-Cyano-3-(pyridin-4-yl)propanoic acid derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its cyano and pyridine groups contribute to the stability and functionality of these materials.
Mécanisme D'action
The mechanism by which 3-Cyano-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-3-(pyridin-3-yl)propanoic acid: Similar structure but with the cyano group attached to the 3-position of the pyridine ring.
3-Cyano-3-(pyridin-2-yl)propanoic acid: Another isomer with the cyano group at the 2-position.
4-Cyano-4-(pyridin-4-yl)butanoic acid: A longer chain analogue with an additional carbon in the backbone.
Uniqueness
3-Cyano-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of a cyano group and a pyridine ring in this particular arrangement offers distinct chemical and biological properties compared to its isomers and analogues.
This detailed overview provides a comprehensive understanding of 3-Cyano-3-(pyridin-4-yl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
3-cyano-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHONVJCCFICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(E)-3-carboxy-2-methylprop-2-enoyl]amino]benzoic acid](/img/structure/B7906620.png)








